molecular formula C11H8N2 B3086912 1-Isoquinolinecarbonitrile, 8-methyl- CAS No. 116775-53-2

1-Isoquinolinecarbonitrile, 8-methyl-

Cat. No.: B3086912
CAS No.: 116775-53-2
M. Wt: 168.19 g/mol
InChI Key: QFYCSRQQWHZOJH-UHFFFAOYSA-N
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Description

1-Isoquinolinecarbonitrile, 8-methyl- is a chemical compound with the molecular formula C11H8N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-Isoquinolinecarbonitrile, 8-methyl- can be achieved through several routes. One common method involves the reaction of isoquinoline with a suitable nitrile source under specific conditions. For example, phosphoryl chloride in chloroform can be added to a solution of the requisite carbaldoxime in chloroform under ice-cooling. The mixture is then heated under reflux, treated with iced water, and the resulting precipitate is filtered off. The filtrate is basified with ammonia and then extracted with chloroform to give the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isoquinolinecarbonitrile, 8-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogens may produce halogenated derivatives, while reduction with hydrogen may yield amines.

Scientific Research Applications

1-Isoquinolinecarbonitrile, 8-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isoquinolinecarbonitrile, 8-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Isoquinolinecarbonitrile, 8-methyl- can be compared with other similar compounds, such as:

    Isoquinoline-1-carbonitrile: A closely related compound with similar chemical properties and applications.

    1-Cyanoisoquinoline: Another derivative of isoquinoline with comparable reactivity and uses.

The uniqueness of 1-Isoquinolinecarbonitrile, 8-methyl- lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

8-methylisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-3-2-4-9-5-6-13-10(7-12)11(8)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYCSRQQWHZOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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